3-Methoxyphenyl-(2-pyridyl)methanol
Description
3-Methoxyphenyl-(2-pyridyl)methanol is a heterocyclic compound featuring a methanol group bridging a 3-methoxyphenyl ring and a 2-pyridyl moiety. This structure combines aromatic and heteroaromatic systems, making it relevant in coordination chemistry and pharmaceutical research. The methoxy group enhances electron-donating effects, which may influence solubility, reactivity, and coordination with metal ions.
Properties
IUPAC Name |
(3-methoxyphenyl)-pyridin-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-11-6-4-5-10(9-11)13(15)12-7-2-3-8-14-12/h2-9,13,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOFVEXVTAOGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyphenyl-(2-pyridyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 2-pyridinecarboxaldehyde.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared and reacted with 2-pyridinecarboxaldehyde to form the corresponding alcohol.
Condensation Reaction: The intermediate product is then condensed with 3-methoxybenzaldehyde under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Catalysts may also be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methoxyphenyl-(2-pyridyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields hydrocarbons.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxyphenyl-(2-pyridyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methoxyphenyl-(2-pyridyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-Methoxyphenyl-(2-pyridyl)methanol with five analogs:
*Estimated based on structural similarity to [2-(4-methylphenoxy)-3-pyridinyl]methanol .
Key Observations:
- Lipophilicity: The 3-methoxyphenyl group increases lipophilicity relative to pyrimidinyl or methylamino substituents, which may influence pharmacokinetic properties in drug design .
- Molecular Weight: Compounds with bulkier substituents (e.g., [2-(4-methylphenoxy)-3-pyridinyl]methanol) share similar molecular weights but differ in spatial arrangement, affecting solubility and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
